molecular formula C12H10N4S B13090177 (4-Thiophen-2-yl-phthalazin-1-yl)-hydrazine

(4-Thiophen-2-yl-phthalazin-1-yl)-hydrazine

Cat. No.: B13090177
M. Wt: 242.30 g/mol
InChI Key: NVRQMGBYAQSPCG-UHFFFAOYSA-N
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Description

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine is a chemical compound with the molecular formula C₁₂H₁₀N₄S and a molecular weight of 242.30 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a phthalazine ring, which is further substituted with a thiophene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of hydrazine with a suitable phthalazine derivative. This reaction is usually carried out under reflux conditions in the presence of a solvent such as ethanol or methanol.

    Thiophene Substitution: The resulting hydrazinyl-phthalazine intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

(4-thiophen-2-ylphthalazin-1-yl)hydrazine

InChI

InChI=1S/C12H10N4S/c13-14-12-9-5-2-1-4-8(9)11(15-16-12)10-6-3-7-17-10/h1-7H,13H2,(H,14,16)

InChI Key

NVRQMGBYAQSPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=CS3

Origin of Product

United States

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